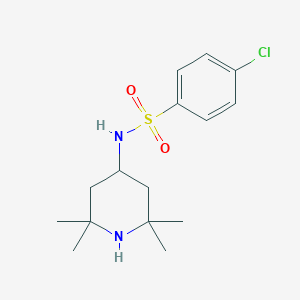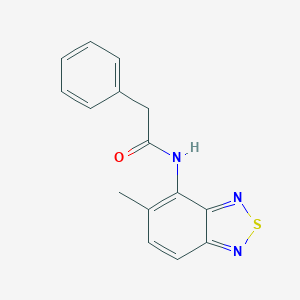![molecular formula C16H16N2O2S B246246 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)
2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound with potential applications in scientific research. It is a member of the cyclopenta[b]thiophene family of compounds, which have been studied for their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This may be one of the reasons why it has shown potential as an anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide are not well characterized. However, studies have shown that it can inhibit the growth of cancer cells and may have potential as an anticancer agent. It has also been shown to have anti-inflammatory effects in vitro, suggesting that it may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is that it is relatively easy to synthesize. This makes it a cost-effective tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of research is in the development of novel anticancer agents. Further studies are needed to determine the mechanism of action of this compound and to identify potential targets for drug development. Another area of research is in the development of anti-inflammatory agents. Studies are needed to determine the potential of this compound as an anti-inflammatory agent and to identify potential targets for drug development. Additionally, further studies are needed to assess the potential toxic effects of this compound and to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired product.
Applications De Recherche Scientifique
2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has potential applications in scientific research as a tool for studying various biological processes. One area of research where this compound has been studied is in the field of cancer research. It has been shown to inhibit the growth of certain cancer cell lines in vitro, suggesting that it may have potential as an anticancer agent.
Propriétés
Formule moléculaire |
C16H16N2O2S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H16N2O2S/c1-9-4-2-5-10(8-9)15(20)18-16-13(14(17)19)11-6-3-7-12(11)21-16/h2,4-5,8H,3,6-7H2,1H3,(H2,17,19)(H,18,20) |
Clé InChI |
XFDJPSWQHAHQAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)


![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)




![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)